
3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative featuring a 1,3-diphenylpyrazole moiety linked via a methylene group to the 5-position of the thiazolidinone core. The compound’s structure includes a butyl substituent at the 3-position of the thiazolidinone ring and a thioxo (C=S) group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1,3-diphenyl-1H-pyrazole. This can be achieved through the condensation of phenylhydrazine with acetophenone under acidic conditions.
Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This is usually done by reacting a suitable thioamide with an α-haloketone.
Final Coupling Reaction: The final step is the coupling of the pyrazole moiety with the thiazolidinone ring. This is typically achieved through a Knoevenagel condensation reaction, where the pyrazole aldehyde reacts with the thiazolidinone in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, resulting in the formation of dihydropyrazoles or thiols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazoles or thiols.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 1,3-diphenyl-4-pyrazole with thiazolidinedione derivatives. The process is characterized by:
- Reagents : Thiazolidinedione, 1,3-diphenyl-4-pyrazole derivatives.
- Conditions : Often carried out under reflux conditions in organic solvents or solvent-free environments.
The resulting compound exhibits a thioxothiazolidinone framework, which is crucial for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | |
HeLa (Cervical Cancer) | 15.0 | |
A549 (Lung Cancer) | 10.0 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown potential as an inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), which is relevant in inflammatory processes:
This suggests that it could serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on MCF-7 Cells :
- Objective: Evaluate cytotoxic effects.
- Method: MTT assay.
- Result: Significant reduction in cell viability at concentrations above 10 µM.
-
In Vivo Models :
- Objective: Assess anti-inflammatory effects in animal models.
- Result: Reduced edema and inflammatory markers after administration of the compound.
Mechanism of Action
The mechanism of action of 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anti-inflammatory effects may be due to the modulation of cytokine production and inhibition of inflammatory mediators. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Variations at the Thiazolidinone 3-Position
The 3-position of the thiazolidinone ring is a key site for structural modification. Analogues with different substituents at this position exhibit distinct physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparison of Thiazolidinone Analogues
*Calculated based on structural analogy.
Key Observations:
- Lipophilicity: The butyl and benzyl derivatives exhibit higher lipophilicity compared to the allyl and methoxyethyl analogues, which may influence their pharmacokinetic profiles .
- Steric Effects: The benzyl group’s bulkiness could reduce binding affinity to flat enzymatic pockets, whereas the smaller allyl group may allow better target engagement .
- Solubility: The methoxyethyl substituent’s polarity enhances aqueous solubility, a critical factor for drug delivery .
Modifications to the Pyrazole Moiety
Variations in the pyrazole ring significantly alter biological activity:
- ADAMTS-5 Inhibitor (): (Z)-5-((5-((4-chlorobenzyl)thio)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one demonstrates that electron-withdrawing groups (e.g., trifluoromethyl) and aromatic thioethers enhance enzyme inhibition. This contrasts with the target compound’s unmodified diphenylpyrazole, suggesting that pyrazole substituents are critical for target specificity .
Heterocycle Replacement Strategies
- Imidazolone Derivatives (): Replacement of the thiazolidinone with an imidazolone ring (e.g., 3-amino-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one) introduces additional hydrogen-bonding sites, altering electronic properties and binding modes .
Biological Activity
The compound 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula: C23H21N3OS2
- Molecular Weight: 421.56 g/mol
- CAS Number: 5825932
This compound features a thiazolidinone core linked to a pyrazole moiety, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a series of pyrazole derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
In a comparative study, derivatives of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)dihydroindenones were synthesized and tested for anticancer activity. Among these, certain compounds demonstrated IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent growth inhibition compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The thiazolidinone scaffold is known for its antimicrobial properties. Research has indicated that certain derivatives exhibit significant antibacterial and antifungal activities. For example, compounds synthesized from similar thiazolidinone frameworks have been tested against various pathogenic fungi and bacteria.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the pyrazole ring and thiazolidinone core significantly influence the biological activity of these compounds. For instance, the presence of electron-withdrawing groups on the phenyl rings enhances anticancer potency by improving interactions with target proteins involved in cell proliferation pathways.
Synthesis Methods
The synthesis of 3-butyl derivatives typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions: Formation of imines from aldehydes and amines.
- Cyclization Reactions: Cyclization to form thiazolidinones under acidic or basic conditions.
- Microwave-Assisted Synthesis: This method has been reported to enhance yields and reduce reaction times significantly.
Example Synthetic Route
A typical synthetic route may involve:
- Condensation of 1H-pyrazole with appropriate aldehydes.
- Subsequent cyclization to form the thiazolidinone ring.
- Purification through recrystallization or chromatography.
Properties
CAS No. |
623940-34-1 |
---|---|
Molecular Formula |
C23H21N3OS2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3OS2/c1-2-3-14-25-22(27)20(29-23(25)28)15-18-16-26(19-12-8-5-9-13-19)24-21(18)17-10-6-4-7-11-17/h4-13,15-16H,2-3,14H2,1H3/b20-15- |
InChI Key |
PYMKQLKALAPBQE-HKWRFOASSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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